
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide is a complex organic compound known for its broad utility in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. This compound features a unique structure, with multiple functional groups that provide diverse reactivity and application potential.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide typically involves multiple steps to ensure the proper assembly of its intricate molecular framework. Key steps may include:
Quinoline Ring Formation: : Often achieved via cyclization reactions involving substituted anilines and aldehydes.
Sulfonamide Formation: : This step generally involves the reaction of an amine with sulfonyl chloride under basic conditions.
Methoxyacetyl Substitution: : Incorporation of the methoxyacetyl group usually occurs through an acylation reaction using methoxyacetic acid derivatives.
Acetamide Functionalization: : Final modifications to introduce the acetamide group could be accomplished through amidation reactions.
Industrial Production Methods
Industrial-scale production of this compound necessitates optimizing each synthetic step to maximize yield and minimize cost. Large-scale synthesis often involves:
High-throughput Catalysts: : Utilized to enhance reaction rates and selectivity.
Continuous Flow Reactors: : Employed to improve efficiency and scalability.
Automated Purification Systems: : Essential for the large-scale isolation of pure product.
化学反应分析
Types of Reactions it Undergoes
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide can participate in a variety of chemical reactions:
Oxidation: : Can lead to the formation of sulfone or quinolone derivatives.
Reduction: : Potential to yield amine-substituted products or reduced sulfone groups.
Substitution: : Both nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminium hydride, sodium borohydride.
Substituents: : Halogens (chlorine, bromine), alkyl groups.
Major Products Formed
Oxidation Products: : Sulfone and quinolone derivatives.
Reduction Products: : Amine-functionalized derivatives.
Substitution Products: : Halogenated or alkylated compounds.
科学研究应用
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide has diverse scientific applications:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry for the development of new compounds.
Biology: : Acts as a potential inhibitor in enzymatic studies, particularly those involving sulfonamide-sensitive enzymes.
Medicine: : Investigated for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: : Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism by which N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: : Functions by binding to the active sites of sulfonamide-sensitive enzymes, blocking their activity.
Receptor Modulation: : Interacts with specific receptors, influencing cellular signaling pathways.
Antioxidant Properties: : Exhibits the ability to neutralize free radicals, reducing oxidative stress.
相似化合物的比较
Similar Compounds
N-(4-sulfamoylphenyl)acetamide: : Shares the sulfonamide and acetamide functional groups but lacks the tetrahydroquinoline ring.
1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinoline: : Contains the methoxyacetyl-substituted tetrahydroquinoline ring but lacks the sulfonamide group.
4-(N-(phenylsulfonamido)phenyl)acetamide: : Similar in structure but with variations in the positioning of functional groups.
Highlighting Uniqueness
N-(4-(N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)sulfamoyl)phenyl)acetamide stands out due to the combination of its methoxyacetyl-tetrahydroquinoline and sulfonamide-acetamide functionalities, which bestow it with unique chemical reactivity and biological activity.
There you have it—a deep dive into the complex world of this compound. Intriguing stuff, isn’t it?
属性
IUPAC Name |
N-[4-[[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5S/c1-14(24)21-16-7-9-18(10-8-16)29(26,27)22-17-6-5-15-4-3-11-23(19(15)12-17)20(25)13-28-2/h5-10,12,22H,3-4,11,13H2,1-2H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBFFLUSWPLKPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


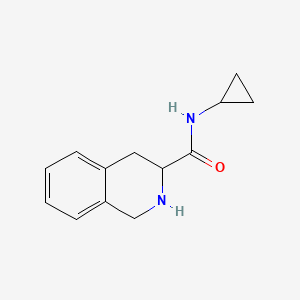
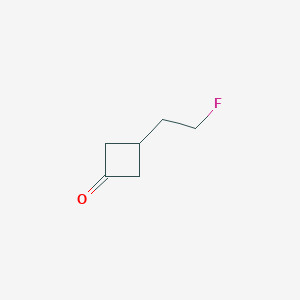
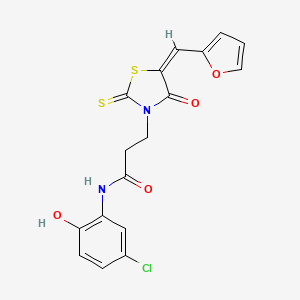
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-4-propoxybenzene-1-sulfonamide](/img/structure/B2469720.png)
![N-[(3,5-difluorophenyl)methyl]-4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2469721.png)
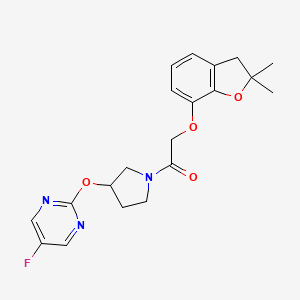


![(E)-3-(but-2-en-1-yl)-9-(2,3-dimethylphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2469729.png)
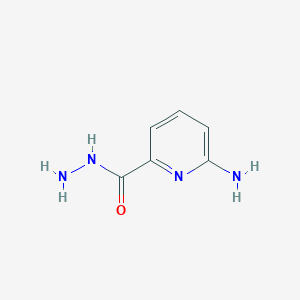
![1-{4-[(5-Bromopyrimidin-2-yl)oxy]piperidin-1-yl}propan-1-one](/img/structure/B2469731.png)
![4-Bromo-2-[(4-phenoxyanilino)methyl]phenol](/img/structure/B2469734.png)
